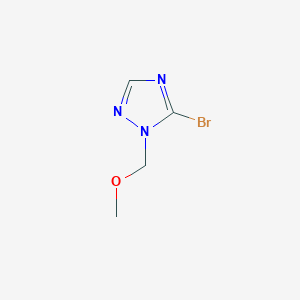

5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

描述

属性

IUPAC Name |

5-bromo-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFPIJXFRBWXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

- Starting Materials : The synthesis often begins with simpler triazole derivatives, such as 1H-1,2,4-triazole.

- Methoxymethylation : Introduction of a methoxymethyl group at the 1-position of the triazole ring.

- Bromination : The introduction of a bromine atom at the 5-position of the triazole ring.

Chemical Reactions Analysis

The synthesis of triazole derivatives often involves reactions such as:

- Nucleophilic Substitution : For introducing functional groups.

- Electrophilic Aromatic Substitution : For bromination reactions.

- Cyclization Reactions : For forming the triazole ring.

Industrial Production Methods

Industrial production may employ more efficient methods, including:

- Continuous Flow Reactors : To enhance yield and reduce production time.

- Automated Synthesis Platforms : For scalability and consistency.

Research Findings

Triazole derivatives, including those similar to this compound, have shown significant biological activities:

- Anticancer Activity : Inhibiting cancer cell proliferation.

- Antimicrobial Activity : Disrupting microbial cell wall synthesis.

Data Tables

Given the lack of specific data for this compound, we can consider related compounds for general insights:

| Property | Value (Related Compound) |

|---|---|

| Molecular Formula | C₅H₆BrN₃O₂ (for Methyl this compound-3-carboxylate) |

| Molecular Weight | 220.024 g/mol (for Methyl this compound-3-carboxylate) |

| Boiling Point | 329.4 ± 25.0 °C (for Methyl this compound-3-carboxylate) |

| Density | 1.8 ± 0.1 g/cm³ (for Methyl this compound-3-carboxylate) |

化学反应分析

Types of Reactions

5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation. These reactions are usually performed in aqueous or organic solvents under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.

Reduction Reactions: Products include dihydro or tetrahydro triazole derivatives.

科学研究应用

Medicinal Chemistry

In medicinal chemistry, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole serves as a critical building block for synthesizing various pharmaceutical compounds. Its derivatives have been investigated for potential antimicrobial , antifungal , and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antibacterial properties. For example:

| Bacterial Strain | Activity | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Effective against Gram-positive | Inhibition of DNA gyrase and topoisomerase IV |

| Escherichia coli | Effective against Gram-negative | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | Moderate effectiveness | Targeting bacterial enzyme systems |

Studies have shown that derivatives of this compound can inhibit bacterial growth by targeting essential enzymes involved in DNA replication and cell wall synthesis .

Antifungal Activity

The antifungal properties of this compound derivatives have also been explored. These compounds are known to disrupt fungal cell membranes or inhibit key metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include interactions with receptor tyrosine kinases or modulation of signaling pathways related to cell survival .

Agrochemicals

This compound is utilized as an intermediate in synthesizing agrochemicals such as herbicides, fungicides, and insecticides. Its ability to interfere with biological processes in pests makes it a valuable component in agricultural formulations.

Fungicide Development

The compound's structural characteristics allow it to inhibit fungal growth effectively. Research has demonstrated its efficacy against various plant pathogens:

| Pathogen | Activity | Target Mechanism |

|---|---|---|

| Fusarium spp. | High effectiveness | Inhibition of ergosterol biosynthesis |

| Botrytis cinerea | Moderate effectiveness | Disruption of cellular respiration |

These applications highlight the compound's potential in developing safer and more effective agricultural products .

Materials Science

In materials science, this compound is being explored for its role in developing advanced materials such as polymers and nanomaterials. Its unique chemical structure can impart specific properties to materials used in electronics and coatings.

Polymer Development

The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical strength and thermal stability. Research is ongoing to optimize its use in various polymerization processes.

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of synthesized derivatives against common pathogens. Results indicated significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. -

Case Study 2: Agrochemical Formulation

A formulation containing this compound was tested against Botrytis cinerea, showing a reduction in disease severity by 50% compared to untreated controls .

作用机制

The mechanism of action of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the methoxymethyl group can interact with biological targets, leading to the desired therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated 1,2,4-Triazoles

The following table compares 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole with analogous brominated triazoles:

*Predicted based on structural analogs.

Key Observations:

- Substituent Position : The bromine position (3 vs. 5) significantly alters reactivity. 5-Bromo derivatives are more common in synthetic pathways involving nucleophilic substitution due to the π-deficient nature of the triazole ring .

- Functional Group Effects : The methoxymethyl group in the target compound enhances solubility in polar solvents compared to methyl or aryl substituents (e.g., 5-bromo-1-methyl derivatives) .

- Reactivity : this compound is expected to undergo Suzuki-Miyaura couplings or nucleophilic substitutions at the 5-position, similar to 3-bromo-1H-1,2,4-triazole derivatives used in heterocycle synthesis .

生物活性

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of 1,2,4-triazoles, which are characterized by their five-membered ring structure containing three nitrogen atoms. The presence of the bromine atom at position 5 and the methoxymethyl group at position 1 are crucial for its biological activity.

Antibacterial Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antibacterial properties against a range of pathogens. The introduction of halogen substituents such as bromine enhances the antibacterial efficacy of these compounds.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Bromine Substitution : The presence of bromine at C-5 significantly improves activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Methoxymethyl Group : This functional group contributes to the solubility and bioavailability of the compound, enhancing its overall pharmacological profile .

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values for various bacterial strains tested with this compound and related compounds:

| Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|

| S. aureus | 4 | Ciprofloxacin | 2 |

| E. coli | 8 | Levofloxacin | 4 |

| P. aeruginosa | 16 | Amoxicillin | 8 |

| B. subtilis | 2 | Vancomycin | 0.5 |

Antifungal Activity

In addition to antibacterial properties, triazoles are known for their antifungal activity. Studies have indicated that derivatives like this compound can inhibit fungal growth effectively.

Case Studies

One notable study demonstrated that a series of triazole derivatives exhibited potent antifungal activity against Candida albicans, with some compounds showing an MIC comparable to established antifungal agents .

The mechanism by which this compound exerts its antibacterial effects involves:

- Inhibition of DNA Gyrase : Molecular docking studies have revealed that triazoles can bind to DNA gyrase, an essential enzyme for bacterial DNA replication .

- Cell Wall Disruption : The compound may also interfere with cell wall synthesis in bacteria, leading to cell lysis.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Triazole Ring : Reaction between appropriate hydrazines and carbonyl compounds.

- Bromination : Introduction of bromine via electrophilic aromatic substitution.

- Methylation : Using methylating agents to introduce the methoxymethyl group.

常见问题

Advanced Research Question

- Docking Studies : Molecular docking with fungal CYP51 or plant auxin receptors identifies binding modes. Software like AutoDock Vina evaluates interactions between the bromo-triazole moiety and active-site residues .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links electronic parameters (Hammett σ) or lipophilicity (logP) to bioactivity. For example, higher logP correlates with enhanced membrane permeability in antifungal assays .

What safety precautions are essential when handling this compound?

Basic Research Question

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of volatile reagents (e.g., CCl₄) .

- Store in a cool, dry environment away from ignition sources .

Advanced Research Question

Thermal stability assessments (DSC/TGA) determine decomposition risks. Waste must be neutralized with sodium bicarbonate before disposal. LC-MS monitoring of reaction byproducts ensures no hazardous intermediates (e.g., brominated aromatics) are formed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。